6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine core structure. The compound features a chlorine atom at the 6-position and a carbonitrile group at the 3-position. Its molecular formula is and it has a CAS number of 1260385-93-0. This compound is gaining attention in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
The compound is classified under heterocyclic compounds, specifically within the pyridine derivatives. It is often sourced from chemical suppliers such as Sigma-Aldrich and VWR, which provide high-purity samples suitable for research and industrial applications . The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves several steps starting from simpler precursors. One common method includes:
These steps can be optimized using various reagents and conditions to enhance yield and purity .
The molecular structure of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be represented as follows:
The structural representation can be visualized using chemical drawing software or databases such as PubChem, which provides detailed information about its molecular geometry and electronic properties .
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile participates in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic applications .
The mechanism of action for compounds like 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile often involves interaction with biological targets such as enzymes or receptors. For instance, studies have indicated potential immunomodulatory effects by targeting Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation. Molecular docking studies suggest that the carbonyl group may interact with key residues in the target enzyme, facilitating binding and subsequent biological activity .
Relevant data from sources indicate that this compound exhibits significant potential for further modifications, enhancing its applicability in medicinal chemistry .
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific uses:
Its unique properties make it a valuable compound for ongoing research in medicinal chemistry and related fields .
The pyrrolo[2,3-b]pyridine ring system—a bicyclic aromatic framework merging pyrrole and pyridine rings—has emerged as a privileged scaffold in medicinal chemistry due to its versatile drug-like properties and distinct bioisosteric capabilities. This heterocycle serves as a sophisticated mimic of indole, purine, and azaindole structures, enabling targeted interactions with diverse biological macromolecules while optimizing pharmacokinetic profiles. The scaffold’s planar geometry facilitates deep penetration into enzyme active sites, particularly kinases and phosphodiesterases, where it forms critical hydrogen-bonding networks with conserved hinge-region residues [2] [6]. Its electron-rich nature allows strategic substitutions at C-3, C-5, and C-6 positions, enabling precise modulation of potency, selectivity, and physicochemical properties.
Recent studies underscore the scaffold’s therapeutic relevance across oncology, immunology, and CNS disorders. For example, derivatives bearing carboxamide functionalities at C-2 demonstrated nanomolar inhibition of PDE4B (IC₅₀ = 0.14 μM), a key target in inflammatory diseases, while maintaining >6-fold selectivity over PDE4D to mitigate emetic side effects [2]. In oncology, V600Eᴮᴿᴬᶠ inhibitors incorporating this scaffold (e.g., compound 35) achieved IC₅₀ values of 0.080 μM and potent cytotoxicity across 60 cancer cell lines, validating its role in disrupting oncogenic signaling cascades [6]. Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors derived from this core, such as 16h, further exemplify its utility, combining enzymatic IC₅₀ values of 32 nM with anti-proliferative effects in glioblastoma models [8].
Table 1: Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Biological Target | Therapeutic Area | Exemplary Compound | Potency (IC₅₀) | Key Structural Features |
---|---|---|---|---|
PDE4B | Inflammation | 11h [2] | 0.14 μM | 3,3-Difluoroazetidine amide at C-2 |
V600Eᴮᴿᴬᶠ | Oncology | 35 [6] | 0.080 μM | C-3 linked sulfonamide |
MELK | Oncology | 16h [8] | 32 nM | 3-(Pyrimidinyl) substitution |
PAK4 | Oncology | – [8] | <50 nM | Quinazoline fusion |
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1260385-93-0; C₈H₄ClN₃, MW 177.59 g/mol) represents a structurally optimized building block within this scaffold class. Its molecular architecture features three strategically positioned functional handles:
This compound’s synthetic versatility is evidenced in kinase inhibitor development. The chloro group undergoes efficient displacement with aryl/heteroaryl boronic acids to generate biaryl motifs essential for deep hydrophobic pocket binding in V600Eᴮᴿᴬᶠ inhibition [6]. Simultaneously, the cyano group stabilizes adjacent carbanions, facilitating condensations to yield imidazo[4,5-b]-fused systems—a design strategy employed in MELK inhibitors like 16g (IC₅₀ = 16 nM) [8]. The electronic influence of the cyano group also modulates the scaffold’s π-π stacking capacity, as confirmed by computational models showing enhanced charge transfer with BRAF’s P-loop residues [6].
Table 2: Synthetic Applications of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reaction Type | Conditions | Product Class | Therapeutic Target | Citation |
---|---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | 6-Aryl derivatives | BRAF, MELK | [6] [8] |
Amide Coupling | T3P, DIPEA, DCM | C-2 carboxamides | PDE4B | [2] |
Nucleophilic Aromatic Substitution | Azetidine, DIPEA, DMF | 6-Amino derivatives | PDE4B | [2] |
Cyclization | NH₂OH·HCl, EtOH | Imidazo[4,5-b]pyridines | MELK | [8] |
Beyond reactivity, the compound’s physicochemical profile (clogP ≈1.8, PSA 60.2 Ų) aligns with Lipinski’s guidelines, supporting cell permeability and oral bioavailability in derived drug candidates [3] [5]. Its synthetic accessibility—commercially available at 95–97% purity (Ambeed, Fluorochem)—enables rapid analogue generation [3] [5] [9]. Structure-Activity Relationship (SAR) studies highlight its role as a multidimensional pharmacophore:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7